molecular formula C21H27N3O2S2 B2419308 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1235390-83-6

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2419308
CAS No.: 1235390-83-6
M. Wt: 417.59
InChI Key: MDYYDKZCTKDZJG-UHFFFAOYSA-N
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Description

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methylthio Group: This step involves the substitution of a hydrogen atom on the benzyl ring with a methylthio group, often using methylthiol as the reagent.

    Attachment of the Thiophene Moiety: This is typically done through a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative.

    Formation of the Oxalamide Group: The final step involves the reaction of the intermediate compound with oxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its piperidine structure.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperidine and thiophene derivatives with biological systems.

Mechanism of Action

The mechanism of action of N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins. The oxalamide group can form hydrogen bonds with various biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide: shares similarities with other piperidine and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, which can result in unique biological and chemical properties not seen in simpler compounds.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-27-19-7-3-2-5-17(19)15-24-10-8-16(9-11-24)13-22-20(25)21(26)23-14-18-6-4-12-28-18/h2-7,12,16H,8-11,13-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYYDKZCTKDZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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